molecular formula C15H17NO3 B14028214 Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B14028214
M. Wt: 259.30 g/mol
InChI Key: PLHVYNJGZGYYRO-UHFFFAOYSA-N
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Description

Benzyl 6-acetyl-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an azabicyclo compound followed by acetylation and benzylation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Ethyl (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific acetyl and benzyl functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-10(17)14-12-7-16(8-13(12)14)15(18)19-9-11-5-3-2-4-6-11/h2-6,12-14H,7-9H2,1H3

InChI Key

PLHVYNJGZGYYRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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